REACTION_CXSMILES
|
CSC1C2C=C([CH:12]=[O:13])SC=2N=CN=1.[CH3:14][S:15][C:16]1[C:17]2[S:24][CH:23]=[CH:22][C:18]=2[N:19]=[CH:20][N:21]=1>>[CH3:14][S:15][C:16]1[C:17]2[S:24][C:23]([CH:12]=[O:13])=[CH:22][C:18]=2[N:19]=[CH:20][N:21]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC=1C2=C(N=CN1)SC(=C2)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC=1C2=C(N=CN1)C=CS2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC=1C2=C(N=CN1)C=CS2
|
Name
|
solid
|
Quantity
|
434 mg
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C2=C(N=CN1)C=C(S2)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |